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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of

the chemical structure of methyl (4-formylphenyl)carbamate. Due to the limited availability of

direct experimental spectra for this specific compound, this guide leverages predicted

spectroscopic data and compares it with experimental data from structurally similar analogs.

This approach provides a robust framework for researchers to confirm the synthesis and purity

of methyl (4-formylphenyl)carbamate.

Spectroscopic Data Comparison
The structural confirmation of an organic molecule like methyl (4-formylphenyl)carbamate
relies on the unique fingerprints generated by various spectroscopic techniques. This section

presents a comparative analysis of predicted data for the target molecule against experimental

data from key structural analogs.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
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Compound
Name

Aromatic
Protons
(ortho to -
CHO)

Aromatic
Protons
(ortho to -
NHCOO)

-NH Proton
-OCH₃
Proton

-CHO
Proton

Methyl (4-

formylphenyl)

carbamate

(Predicted)

~7.85 (d) ~7.60 (d) ~8.50 (s, br) ~3.78 (s) ~9.90 (s)

Methyl

phenylcarba

mate

(Experimental

)

7.38-7.29 (m) 7.06 (t) 6.79 (s, br) 3.77 (s) N/A

Ethyl N-(4-

methylphenyl

)carbamate

(Experimental

)

7.25 (d) 7.08 (d) 6.65 (s, br) N/A N/A

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
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Compo
und
Name

C=O
(Carba
mate)

C=O
(Aldehy
de)

Aromati
c C
(quatern
ary,
attache
d to -
NH)

Aromati
c C
(quatern
ary,
attache
d to -
CHO)

Aromati
c CH
(ortho
to -
CHO)

Aromati
c CH
(ortho
to -NH)

-OCH₃

Methyl

(4-

formylph

enyl)carb

amate

(Predicte

d)

~153.5 ~191.0 ~143.0 ~133.0 ~130.0 ~118.0 ~52.5

Methyl

phenylca

rbamate

(Experim

ental)

154.2 N/A 138.1 N/A 129.1
123.4,

118.8
52.3

Ethyl N-

(4-

methylph

enyl)carb

amate

(Experim

ental)

153.8 N/A 135.4 132.8 129.8 119.1 N/A

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound
Name

N-H Stretch
C=O Stretch
(Carbamate)

C=O Stretch
(Aldehyde)

C-O Stretch

Methyl (4-

formylphenyl)car

bamate

(Predicted)

~3300 ~1730 ~1700 ~1220

Methyl

phenylcarbamate

(Experimental)

3310 1735 N/A 1230

4-Methylphenyl

carbamate

(Experimental)

3390-3339 1700 N/A 1216[1]

Table 4: Mass Spectrometry Data (m/z)

Compound Name Molecular Ion [M]⁺ Key Fragment Ions

Methyl (4-

formylphenyl)carbamate

(Predicted)

179 148, 120, 92

Methyl phenylcarbamate

(Experimental)
151 93, 65

Ethyl N-(4-

methylphenyl)carbamate

(Experimental)

179 135, 107, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton

frequency of at least 300 MHz.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45

degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,

a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans (typically 128 or more) is required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
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Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond

or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use an FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

LC-MS: Alternatively, inject the sample onto a liquid chromatography column to separate it

from any impurities before it enters the mass spectrometer.
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Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.

Workflow and Logic Diagrams
To visually represent the process of spectroscopic confirmation, the following diagrams are

provided in the DOT language.
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Caption: Workflow for the spectroscopic confirmation of methyl (4-formylphenyl)carbamate.
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Structural Features

Spectroscopic Signals
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(IR: C=O ~1700 cm⁻¹)
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Caption: Relationship between structural features and expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3049305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

